甲苯磺酰基-D-天冬酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

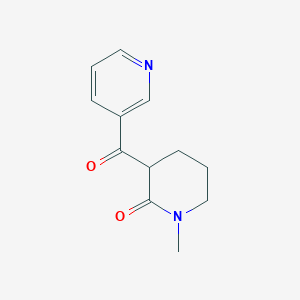

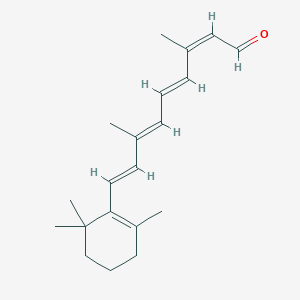

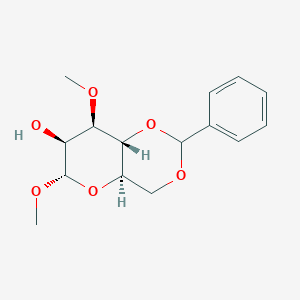

Asparagine plays a critical role in biological systems as one of the amino acids involved in protein synthesis. Its derivative, "Tosyl-D-asparagine," involves the tosylation of the amine group on asparagine, which modifies its chemical and physical properties and affects its reactivity and interaction with other molecules.

Synthesis Analysis

The synthesis of asparagine derivatives, including tosylated forms, often involves complex organic synthesis pathways. For instance, Miyoshi et al. (1969) described the synthesis of optically active α-tosylamino-β-propiolactone from N-tosyl-L-asparagine, showcasing the intricate steps required to modify asparagine's structure (Miyoshi et al., 1969).

Molecular Structure Analysis

X-ray analyses and molecular dynamics studies have provided insights into the molecular structure of asparagine derivatives. Delbaere (1974) examined the crystal structures of asparagine-linked compounds, revealing the conformational aspects of the glucose-asparagine linkage, which could be relevant to understanding tosyl-D-asparagine's structure (Delbaere, 1974).

Chemical Reactions and Properties

Research on the chemical reactions involving asparagine and its derivatives often focuses on their reactivity and the formation of complex molecules. Spinola and Jeanloz (1970) synthesized asparagine derivatives as intermediates in glycopeptide synthesis, highlighting the reactive nature of these compounds and their potential for forming bonds with other molecules (Spinola & Jeanloz, 1970).

Physical Properties Analysis

The physical properties of asparagine derivatives can be influenced by their molecular structure and the presence of functional groups such as the tosyl group. Research by Menabue et al. (1989) on the coordination properties of tosylated amino acids highlights how modifications like tosylation can affect a compound's physical characteristics, including solubility and thermal stability (Menabue et al., 1989).

科学研究应用

天冬酰胺类化合物的生物学作用和应用甲苯磺酰基-D-天冬酰胺与天冬酰胺类化合物密切相关,后者因其生物学意义和应用而被广泛研究。天冬酰胺是一种关键氨基酸,在各种代谢过程中起着至关重要的作用,并且由于其抑制淋巴母细胞中蛋白质生物合成的能力,特别用于治疗急性淋巴细胞白血病 (ALL)。已经从一系列生物体中分离出 L-天冬酰胺酶等酶的不同异构体,并且以其在癌症治疗和其他治疗应用中的关键作用而闻名 (Batool, Makky, Jalal, & Yusoff, 2016).

化学中的配位性质甲苯磺酰基基团(如甲苯磺酰基-D-天冬酰胺)对配位性质的影响是研究的主题,特别是在金属离子相互作用的背景下。研究探索了 4-甲苯磺酰基基团如何影响甲苯磺酰基-D-天冬酰胺等化合物与铜 (II) 等金属离子的配位行为。这些相互作用对于理解复合物的形成和稳定性至关重要,这在各种化学和生物化学应用中是基础 (Menabue, Saladini, & Morini, 1989).

在高分子科学中的新应用在高分子科学领域,甲苯磺酰基-D-天冬酰胺相关化合物带来了重大进展。例如,已经合成了由聚(天冬酰胺)和聚(己内酯)组成的两亲性接枝共聚物。这些共聚物在水溶液中形成胶束状聚集体,表明在药物递送系统和纳米技术中具有潜在应用。这些聚合物的合成和自聚集特性代表了可生物降解和生物相容材料开发中的重大一步 (Jeong, Kang, Yang, & Kim, 2003).

作用机制

Target of Action

Tosyl-D-asparagine is a derivative of the non-essential amino acid D-asparagine . The primary targets of D-asparagine are the metabolic control of cell functions in nerve and brain tissue . It is biosynthesized from aspartic acid and ammonia by asparagine synthetase .

Mode of Action

D-asparagine is known to play a crucial role in the metabolism of toxic ammonia in the body through the action of asparagine synthetase, which attaches ammonia to aspartic acid in an amidation reaction . Asparagine is also used as a structural component in many proteins .

Biochemical Pathways

Asparagine metabolism involves two key enzymes: asparagine synthetase, which catalyzes glutamine- or ammonia-dependent asparagine synthesis from aspartate, and asparaginase, which hydrolyzes asparagine to aspartate . Asparagine is involved in the metabolic control of cell functions in nerve and brain tissue . It is also involved in the formation of other nutrients such as glucose, proteins, lipids, and nucleotides .

Pharmacokinetics

Asparaginase, an enzyme that breaks down asparagine, is known to induce anti-asparaginase neutralizing antibodies in a large proportion of patients (44–60%), thus negating the specific enzymatic activity and resulting in failure of the target amino acid deamination in serum .

Result of Action

The hydrolysis of asparagine (and/or glutamine) by asparaginase can lead to the activation of gcn2 kinase, which phosphorylates the α-subunit of the eukaryotic translation initiation factor 2 . This could potentially lead to changes in protein synthesis.

Action Environment

It is known that various cancer cells initiate different reprogramming processes in response to the deficiency of asparagine . Therefore, the action, efficacy, and stability of Tosyl-D-asparagine could potentially be influenced by environmental factors such as the presence of other compounds, pH, temperature, and the specific cellular environment.

安全和危害

While specific safety and hazards information for Tosyl-D-asparagine was not found, asparagine is generally considered safe. However, it’s always important to handle biochemicals following appropriate safety guidelines .

未来方向

属性

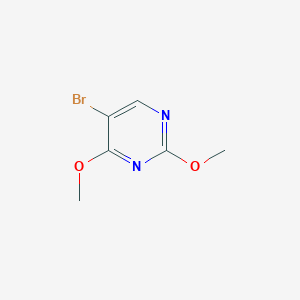

IUPAC Name |

(2R)-4-amino-2-[(4-methylphenyl)sulfonylamino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O5S/c1-7-2-4-8(5-3-7)19(17,18)13-9(11(15)16)6-10(12)14/h2-5,9,13H,6H2,1H3,(H2,12,14)(H,15,16)/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZCCSZRICJFBSI-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@H](CC(=O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tosyl-D-asparagine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。